![molecular formula C10H13NO2 B1306257 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine CAS No. 122416-41-5](/img/structure/B1306257.png)
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine
Vue d'ensemble
Description
“1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine” is a chemical compound with the empirical formula C10H13NO2 . Its molecular weight is 179.22 g/mol . The compound is solid in form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, related compounds have been synthesized through various methods. For instance, one synthetic methodology was initiated by reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media under dynamic pH control .
Molecular Structure Analysis
The compound’s IUPAC name is “this compound” and its InChI string is "InChI=1S/C10H13NO2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7H,4-5,11H2,1H3" . The Canonical SMILES string is "CC(C1=CC2=C(C=C1)OCCO2)N" .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 179.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 179.094628657 g/mol . The topological polar surface area is 44.5 Ų , and it has a heavy atom count of 13 .
Applications De Recherche Scientifique
Synthesis of Derivatives and Biofilm Inhibition
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine derivatives have been synthesized and shown to inhibit bacterial biofilm formation. For instance, N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides were synthesized, with specific compounds exhibiting inhibitory action against biofilms of Escherichia coli and Bacillus subtilis while displaying mild cytotoxicity (Abbasi et al., 2020).
Antibacterial and Enzyme Inhibition
Derivatives of this compound have been synthesized and evaluated for their antibacterial potential and enzyme inhibitory activity. N-Substituted derivatives exhibited potent antibacterial properties and moderate inhibitory activity against the lipoxygenase enzyme, suggesting potential therapeutic applications for inflammatory ailments (Abbasi et al., 2017).
Inhibition of Monoamine Oxidase for Parkinson's Disease Treatment
Certain derivatives of this compound, specifically benzodioxane derivatives, have been found to be potent inhibitors of monoamine oxidase B (MAO-B). This suggests their potential as lead compounds for the development of selective MAO-B inhibitors, which are sought after for the treatment of Parkinson's disease (Engelbrecht et al., 2015).
Antimicrobial and Antifungal Activities
Synthesis of Antibacterial and Antifungal Agents
Derivatives of this compound have shown significant antibacterial and antifungal potential. For example, compounds synthesized by reacting 1,4-benzodioxane-6-amine with various electrophiles demonstrated suitable antibacterial and antifungal potential, indicating their promise as antimicrobial agents (Abbasi et al., 2020).
Therapeutic Applications
Potential Therapeutic Agents for Alzheimer's Disease and Type-2 Diabetes
Some N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamides have demonstrated moderate inhibitory potential against enzymes relevant to Alzheimer's disease and Type-2 Diabetes. This suggests the potential use of these compounds in developing treatments for these conditions (Abbasi et al., 2019).
Safety and Hazards
Orientations Futures
Mécanisme D'action
- The primary target of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine is pyruvate kinase (PKM) . Pyruvate kinase is an enzyme involved in glycolysis, specifically catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. PKM plays a crucial role in energy production and metabolic regulation in humans .
- Changes in PKM activity may impact downstream processes, including ATP production, cell growth, and proliferation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUSRLBOAUOYSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389825 | |
Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
122416-41-5 | |
Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.